4-Allyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol 4-Allyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16264005
InChI: InChI=1S/C13H15N3O2S/c1-3-8-16-12(14-15-13(16)19)9-18-11-7-5-4-6-10(11)17-2/h3-7H,1,8-9H2,2H3,(H,15,19)
SMILES:
Molecular Formula: C13H15N3O2S
Molecular Weight: 277.34 g/mol

4-Allyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol

CAS No.:

Cat. No.: VC16264005

Molecular Formula: C13H15N3O2S

Molecular Weight: 277.34 g/mol

* For research use only. Not for human or veterinary use.

4-Allyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol -

Specification

Molecular Formula C13H15N3O2S
Molecular Weight 277.34 g/mol
IUPAC Name 3-[(2-methoxyphenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C13H15N3O2S/c1-3-8-16-12(14-15-13(16)19)9-18-11-7-5-4-6-10(11)17-2/h3-7H,1,8-9H2,2H3,(H,15,19)
Standard InChI Key DABRDESRHVVWCY-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1OCC2=NNC(=S)N2CC=C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a 1,2,4-triazole ring, a five-membered aromatic heterocycle with three nitrogen atoms. The thiol (-SH) group at the C3 position enhances reactivity, particularly in hydrogen bonding and nucleophilic substitution reactions. The N4 allyl group (CH2CHCH2) introduces steric bulk and potential sites for further functionalization, while the C5 2-methoxy-phenoxymethyl group combines ether and methoxy substituents, likely influencing solubility and electronic properties .

Table 1: Comparative Structural Analysis of Triazole-3-Thiol Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC14H16N3O2S290.362-Methoxy-phenoxymethyl, Allyl
4-Allyl-5-(4-methoxyphenyl) derivative C12H13N3OS247.324-Methoxyphenyl, Allyl
4-Allyl-5-(phenoxymethyl) derivative C12H13N3OS247.32Phenoxymethyl, Allyl
4-Allyl-5-(2-phenylethyl) derivative C13H15N3S245.352-Phenylethyl, Allyl

Spectroscopic Characterization

While spectral data for the target compound are unavailable, analogs suggest characteristic peaks in NMR and IR spectra. For example:

  • IR: A strong absorption band near 2550 cm⁻¹ (S-H stretch) and 1600–1500 cm⁻¹ (C=N/C=C stretches) .

  • ¹H NMR: Signals for the allyl group (δ 5.1–5.9 ppm for vinyl protons, δ 3.8–4.2 ppm for CH2), methoxy protons (δ 3.7–3.9 ppm), and aromatic protons (δ 6.7–7.3 ppm) .

Synthetic Pathways and Optimization

General Synthesis of 1,2,4-Triazole-3-Thiols

The target compound is likely synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives or through alkylation of preformed triazole-thiols. For instance, 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is prepared by reacting 5-(phenoxymethyl)-1H-1,2,4-triazole-3-thiol with allyl bromide in the presence of a base like potassium carbonate.

Challenges in Introducing the 2-Methoxy-Phenoxymethyl Group

Incorporating the 2-methoxy-phenoxymethyl moiety requires careful control of reaction conditions to avoid ether cleavage. A plausible route involves:

  • Etherification: Coupling 2-methoxyphenol with chloromethyl triazole intermediate.

  • Alkylation: Introducing the allyl group using allyl bromide under inert conditions .

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

ParameterValueMethod of Estimation
logP (Octanol-Water)2.8–3.2Analog-based extrapolation
Water Solubility~50 mg/LQuantitative Structure-Property Relationship (QSPR)
Melting Point160–170°CDifferential Scanning Calorimetry (DSC) of analogs

Biological Activity and Mechanisms

Enzyme Inhibition

Docking studies on analogous compounds reveal affinity for fungal lanosterol 14α-demethylase (CYP51), a target in antifungal therapy. The thiol group coordinates with the heme iron, while hydrophobic substituents occupy the enzyme’s active site .

Applications and Industrial Relevance

Pharmaceutical Development

As a triazole-thiol derivative, the compound is a candidate for antifungal and antibacterial agents. Its structural similarity to fluconazole analogs suggests potential use in treating resistant infections .

Material Science

The thiol group enables surface functionalization of nanoparticles or polymers. For instance, gold nanoparticle conjugates of triazole-thiols show promise in biosensing applications .

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